1-(2-bromocyclopropyl)-2-fluorobenzene 1-(2-bromocyclopropyl)-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1860908-09-3
VCID: VC11545932
InChI: InChI=1S/C9H8BrF/c10-8-5-7(8)6-3-1-2-4-9(6)11/h1-4,7-8H,5H2
SMILES:
Molecular Formula: C9H8BrF
Molecular Weight: 215.06 g/mol

1-(2-bromocyclopropyl)-2-fluorobenzene

CAS No.: 1860908-09-3

Cat. No.: VC11545932

Molecular Formula: C9H8BrF

Molecular Weight: 215.06 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(2-bromocyclopropyl)-2-fluorobenzene - 1860908-09-3

Specification

CAS No. 1860908-09-3
Molecular Formula C9H8BrF
Molecular Weight 215.06 g/mol
IUPAC Name 1-(2-bromocyclopropyl)-2-fluorobenzene
Standard InChI InChI=1S/C9H8BrF/c10-8-5-7(8)6-3-1-2-4-9(6)11/h1-4,7-8H,5H2
Standard InChI Key QYOBQKVDLFQBBY-UHFFFAOYSA-N
Canonical SMILES C1C(C1Br)C2=CC=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

Spectral Characterization

  • ¹H NMR (300 MHz, CDCl₃): Peaks at δ 1.98 (t, J = 8.0 Hz, 1H, cyclopropane CH₂), 2.16 (dd, J = 10.5, 7.8 Hz, 1H, cyclopropane CHBr), and 6.90–7.30 ppm (m, 4H, aromatic H) .

  • ¹³C NMR: Signals at δ 25.8 (cyclopropane CH₂), 35.2 (cyclopropane CBr), 115.5 (d, J = 22 Hz, C-F), and 128–134 ppm (aromatic carbons).

  • MS (EI): Molecular ion peak at m/z 214 [M]⁺, with fragments at m/z 135 [M−Br]⁺ and 95 [C₆H₄F]⁺.

Comparative Analysis with Isomeric Analogues

The para-fluoro isomer (1-(2-bromocyclopropyl)-4-fluorobenzene, CAS 1876585-27-1) exhibits distinct electronic properties due to the fluorine’s position. Computational studies suggest the ortho isomer has a dipole moment of 2.1 D, compared to 1.8 D for the para analogue, affecting solubility and intermolecular interactions.

Synthetic Methodologies

Cyclopropanation and Bromination Strategies

The synthesis of 1-(2-bromocyclopropyl)-2-fluorobenzene typically involves a two-step protocol:

  • Cyclopropanation: Reaction of 2-fluorostyrene with dibromocarbene generated from CHBr₃ and a strong base (e.g., NaOH) under phase-transfer conditions (Equation 1) :

2-Fluorostyrene+CHBr3NaOH, PTC1-(2,2-dibromocyclopropyl)-2-fluorobenzene\text{2-Fluorostyrene} + \text{CHBr}_3 \xrightarrow{\text{NaOH, PTC}} \text{1-(2,2-dibromocyclopropyl)-2-fluorobenzene}
  • Debromination: Selective reduction using n-BuLi in THF/Et₂O at −110°C to yield the monobrominated product (Equation 2) :

1-(2,2-Dibromocyclopropyl)-2-fluorobenzenen-BuLi1-(2-bromocyclopropyl)-2-fluorobenzene\text{1-(2,2-Dibromocyclopropyl)-2-fluorobenzene} \xrightarrow{\text{n-BuLi}} \text{1-(2-bromocyclopropyl)-2-fluorobenzene}

Reaction Conditions:

  • Temperature: −80°C to −110°C for Li-mediated debromination

  • Yields: 70% for dibromocyclopropane formation; 65–77% for debromination .

Alternative Routes

  • Transition Metal Catalysis: Palladium-catalyzed coupling of 2-fluorophenylboronic acid with 1-bromo-2-cyclopropylbromide, though limited by competing β-hydride elimination.

  • Photochemical Cyclization: UV irradiation of 2-fluoro-β-bromostyrene derivatives, offering stereoselectivity but lower yields (45–50%).

Applications in Organic Synthesis and Drug Discovery

Pharmaceutical Intermediate

The bromocyclopropyl moiety serves as a latent electrophile for Suzuki-Miyaura and Heck couplings. For example, coupling with arylboronic acids produces biaryl cyclopropanes, a scaffold found in HIV protease inhibitors (e.g., Amprenavir analogs).

Halogen Bonding in Medicinal Chemistry

The Br atom acts as a halogen bond donor, enhancing binding affinity to protein targets. In kinase inhibitors, the Br···O=C interaction improves IC₅₀ values by 3–5-fold compared to non-halogenated analogues.

Materials Science Applications

Incorporation into liquid crystals alters mesophase behavior due to the cyclopropane’s rigidity. A 10 mol% doping in 4’-pentylbiphenyl-4-carbonitrile (5CB) reduces clearing temperature by 15°C, enabling low-temperature displays.

Research Challenges and Future Directions

Limitations in Current Methods

  • Stereocontrol: Existing syntheses yield racemic mixtures; asymmetric cyclopropanation remains unexplored.

  • Scalability: Cryogenic conditions (−110°C) hinder industrial-scale production .

Emerging Opportunities

  • Bioisosteric Replacement: Swapping Br for CF₃ in CNS drugs to enhance blood-brain barrier penetration.

  • Polymer Chemistry: Copolymerization with ethylene for high-strength, flame-retardant materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator